molecular formula C20H21N3O3 B12188310 N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12188310
M. Wt: 351.4 g/mol
InChI Key: VYGCKNFLBGPKFB-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: N-bromosuccinimide, halogenating agents, light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide: Similar structure but lacks the methyl group on the indole ring.

    N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.

Uniqueness

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-17-6-4-3-5-15(17)13-18(23)20(25)22-12-11-21-19(24)14-7-9-16(26-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

VYGCKNFLBGPKFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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